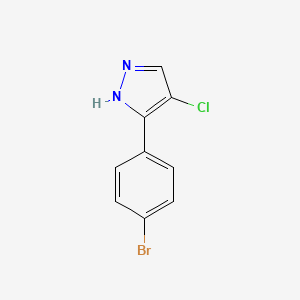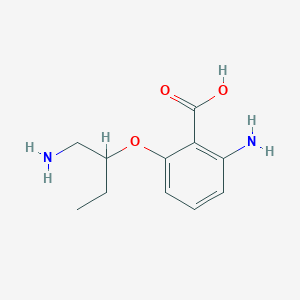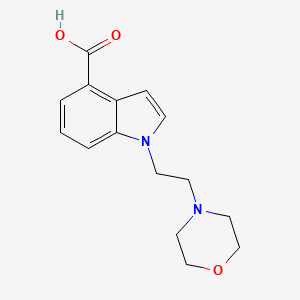
2-(bromomethyl)-5-(trifluoromethyl)Quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-(trifluoromethyl)Quinoline is a quinoline derivative characterized by the presence of bromomethyl and trifluoromethyl groups. Quinoline derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 5-(trifluoromethyl)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-5-(trifluoromethyl)Quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products:
Substitution Reactions: Products include azidoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation Reactions: Quinoline N-oxides are the major products.
Reduction Reactions: Difluoromethyl and monofluoromethyl derivatives are formed.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-(trifluoromethyl)Quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)Quinoline involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
4-Bromo-2,8-bis(trifluoromethyl)quinoline: This compound has two trifluoromethyl groups and a bromine atom at different positions on the quinoline ring.
2-(Chloromethyl)-5-(trifluoromethyl)quinoline: Similar to 2-(bromomethyl)-5-(trifluoromethyl)Quinoline but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties compared to other quinoline derivatives .
Propiedades
Número CAS |
127481-99-6 |
|---|---|
Fórmula molecular |
C11H7BrF3N |
Peso molecular |
290.08 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c12-6-7-4-5-8-9(11(13,14)15)2-1-3-10(8)16-7/h1-5H,6H2 |
Clave InChI |
DMCYBCBDZQOCCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC(=NC2=C1)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)

![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)





![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)

